molecular formula C12H17N5O4 B12357361 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

Cat. No.: B12357361
M. Wt: 295.29 g/mol
InChI Key: NLLUQCWSFISXII-LOSJATCRSA-N
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Description

The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate entecavir monohydrate . It is a guanine nucleoside analogue with potent antiviral activity, particularly against the hepatitis B virus (HBV). This compound is used primarily in the treatment of chronic hepatitis B infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves multiple steps, starting from commercially available starting materials. The key steps include:

    Hydroxylation: The addition of hydroxyl groups to the cyclopentyl ring.

    Hydration: The final step involves the addition of a water molecule to form the hydrate.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Key aspects include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization, filtration, and chromatography to ensure product purity.

    Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves its conversion to the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral DNA by HBV DNA polymerase. Once incorporated, it causes chain termination, effectively inhibiting viral replication .

Comparison with Similar Compounds

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: is unique among nucleoside analogues due to its high potency and low resistance profile. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties, resistance profiles, and clinical efficacy .

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-9,18-19H,1-3H2,(H2,13,16,20);1H2/t6-,7-,8-,9?;/m0./s1

InChI Key

NLLUQCWSFISXII-LOSJATCRSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O.O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O.O

Origin of Product

United States

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